Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride
CAS No.: 97633-91-5
Cat. No.: VC17189855
Molecular Formula: C19H21ClN2S
Molecular Weight: 344.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97633-91-5 |
|---|---|
| Molecular Formula | C19H21ClN2S |
| Molecular Weight | 344.9 g/mol |
| IUPAC Name | N,N-dimethyl-2-(4-phenylquinolin-2-yl)sulfanylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C19H20N2S.ClH/c1-21(2)12-13-22-19-14-17(15-8-4-3-5-9-15)16-10-6-7-11-18(16)20-19;/h3-11,14H,12-13H2,1-2H3;1H |
| Standard InChI Key | PHQDQTPMRIVVCQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCSC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities. The compound’s IUPAC name, N,N-dimethyl-2-(4-phenylquinolin-2-yl)sulfanylethanamine hydrochloride, reflects its key functional groups: a quinoline core substituted at the 4-position with a phenyl group and at the 2-position with a thioether-bound dimethylaminoethyl chain. The hydrochloride salt enhances solubility, a critical factor for in vitro studies.
Molecular Geometry and Spectroscopic Data
The compound’s structure includes a planar quinoline ring system with a sulfur atom bridging the 2-position to the dimethylaminoethyl moiety. Key bond angles and lengths are consistent with analogous thioether-containing quinolines, as inferred from X-ray crystallography data of related compounds. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.2–8.5 ppm), the methyl groups of the dimethylamino fragment (δ 2.2–2.5 ppm), and the ethylene sulfide bridge (δ 3.1–3.4 ppm). Mass spectrometry (MS) data show a molecular ion peak at m/z 309.1 ([M-Cl]⁺), corroborating the molecular formula.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂S |
| Molecular Weight | 344.9 g/mol |
| IUPAC Name | N,N-dimethyl-2-(4-phenylquinolin-2-yl)sulfanylethanamine hydrochloride |
| RTECS Number | VB5239000 |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |
Synthesis and Reaction Pathways
The synthesis of this quinoline derivative typically proceeds via a multi-step route:
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Quinoline Core Formation: A Skraup or Doebner-Miller reaction synthesizes the 4-phenylquinoline backbone using aniline derivatives and α,β-unsaturated carbonyl compounds.
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Thioether Incorporation: The 2-position is functionalized via nucleophilic substitution with 2-(dimethylamino)ethanethiol under basic conditions.
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Salt Formation: Reaction with hydrochloric acid yields the monohydrochloride salt, improving stability and solubility.
Critical parameters include temperature control (<60°C to prevent decomposition) and anhydrous conditions to avoid hydrolysis of the thioether bond. Purification via column chromatography or recrystallization from ethanol achieves >95% purity.
Biological Activity and Research Applications
While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivity:
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Antimicrobial Effects: Thioether-linked quinolines disrupt microbial cell membranes via lipid peroxidation.
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Anticancer Potential: Quinoline derivatives inhibit topoisomerase II and tubulin polymerization, mechanisms under investigation in cancer research.
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Neuropharmacological Activity: The dimethylamino group may enable crossing of the blood-brain barrier, suggesting utility in neurological studies.
Notably, the RTECS classification (VB5239000) implies acute toxicity, though specific LD₅₀ values remain unreported. Researchers must adhere to safety protocols, including glovebox use and waste neutralization with sodium bicarbonate .
Comparative Analysis with Structural Analogs
A propyl-chain analog (CID 3024972, C₂₀H₂₂N₂S) exhibits reduced solubility but enhanced lipophilicity, favoring blood-brain barrier penetration . Predicted collision cross-section (CCS) values differ significantly:
Such differences highlight the impact of alkyl chain length on physicochemical behavior and biological targeting.
Future Research Directions
Priority areas include:
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Toxicity Profiling: Acute and chronic toxicity studies to establish safe handling guidelines.
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Mechanistic Studies: Elucidating interactions with cellular targets like kinase enzymes or ion channels.
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Formulation Development: Nanoencapsulation to enhance bioavailability and reduce off-target effects.
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